molecular formula C5H7N3O4S B2932276 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid CAS No. 1870989-58-4

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid

Cat. No. B2932276
CAS RN: 1870989-58-4
M. Wt: 205.19
InChI Key: BKJPSUJPQICIPX-UHFFFAOYSA-N
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Description

“2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . The compound has a sulfamoyl group (-SO2NH2) and a carboxylic acid group (-COOH), which are common functional groups in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be influenced by the nature and position of their substituent groups . The presence of the sulfamoyl and carboxylic acid groups in “this compound” would likely impact its molecular structure, but specific details are not available.


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, depending on their substituent groups . The sulfamoyl and carboxylic acid groups in “this compound” could potentially participate in various chemical reactions, but specific reactions for this compound are not documented in the literature I have access to.

Scientific Research Applications

Synthesis and Characterization

  • A study by Zolfigol et al. (2015) presented the synthesis and full characterization of novel, mild, and biological-based nano organocatalysts with urea moiety, specifically 2-carbamoylhydrazine-1-sulfonic acid and carbamoylsulfamic acid. These catalysts were applied in the synthesis of several compounds, including 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives, showcasing their potential industrial applications under mild and solvent-free conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).

Catalytic Applications

  • The inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, on iron corrosion in acidic environments were investigated by Babić-Samardžija et al. (2005). This study elucidated the potential of these compounds as corrosion inhibitors, contributing to the development of more durable materials in industrial applications (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).

Inhibitors and Reactivity

  • Grimmett et al. (1972) explored the kinetics, products, and mechanism of nitration of some 1-arylpyrazoles and 1-phenylimidazole, revealing insights into the reactivity of these compounds that could be valuable for chemical synthesis processes (Grimmett, Hartshorn, Schofield, & Weston, 1972).

Chemical Properties and Applications

  • Research on the synthesis of 1-Methyl-3-propyl-4-nitropyrazole-5-carboxylic acid by Liu Hua-xiang (2006) focused on the optimization of reaction conditions, offering a basis for the efficient production of pyrazole derivatives that could have applications in various industrial sectors (Liu Hua-xiang, 2006).

properties

IUPAC Name

2-methyl-4-sulfamoylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-8-4(5(9)10)3(2-7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJPSUJPQICIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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